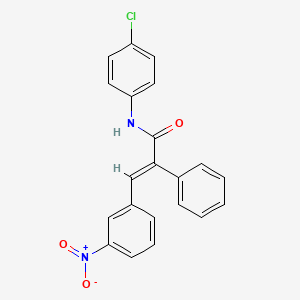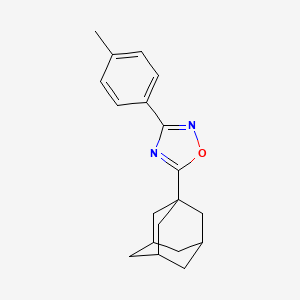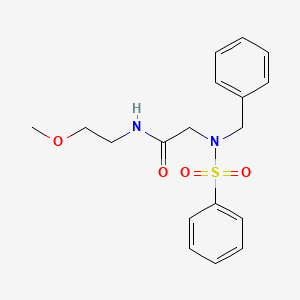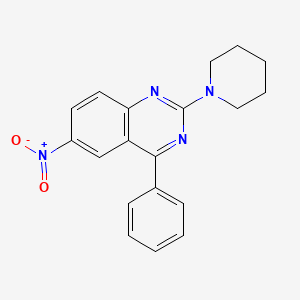
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. CNPA is a small molecule that belongs to the class of acrylamides, which are widely used in various fields such as agriculture, industry, and medicine.
作用机制
The mechanism of action of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves its ability to react with ROS and form a stable adduct. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS occurs through a nucleophilic addition reaction, which forms a highly fluorescent product. The fluorescence intensity of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is directly proportional to the concentration of ROS in the sample. The reaction between N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and ROS is reversible, which allows the detection of dynamic changes in ROS levels in living cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. The fluorescence signal generated by N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is stable and does not fade over time, which allows for long-term monitoring of ROS levels in living cells. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been used to study the effects of various drugs and compounds on ROS levels in cells, which can provide insights into their mechanisms of action.
实验室实验的优点和局限性
The use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a fluorescent probe for detecting ROS in living cells has several advantages over traditional methods such as dichlorodihydrofluorescein (DCFH). N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is more selective and sensitive than DCFH, which can produce false-positive signals due to non-specific oxidation. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in a wide range of biological samples such as cells, tissues, and organisms. However, the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide requires specialized equipment such as fluorescence microscopy or flow cytometry, which can be expensive and time-consuming. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also requires careful optimization of experimental conditions such as concentration, incubation time, and pH, to ensure accurate and reproducible results.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One area of research is to develop new derivatives of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide with improved selectivity and sensitivity for detecting specific types of ROS. Another area of research is to explore the use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in animal models of diseases such as cancer and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can also be used in combination with other fluorescent probes to study the complex interactions between ROS and other cellular processes such as autophagy and DNA damage repair. Overall, N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has great potential as a tool for studying the role of ROS in various biological processes and diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and acetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation reaction, which forms the N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide molecule as the final product. The purity and yield of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be improved by using different solvents and reaction conditions.
科学研究应用
N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can selectively react with ROS and produce a fluorescent signal, which can be detected by fluorescence microscopy or flow cytometry. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and apoptosis.
属性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-17-9-11-18(12-10-17)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUDOBRNUMNTG-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)



![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)